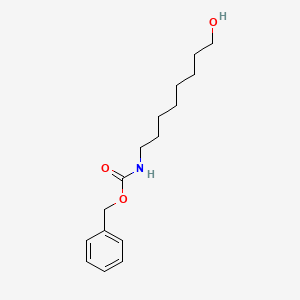
Benzyl (8-hydroxyoctyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (8-hydroxyoctyl)carbamate, also known as BHOC, is a white crystalline powder. It belongs to the class of carbamate compounds. The compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 8-aminooctan-1-ol reacts with methanol and sodium tetrahydroborate at 20°C for 1 hour in an inert atmosphere . In the second stage, the product from the first stage reacts with benzyl chloroformate in the presence of sodium hydrogencarbonate in water-d2 at 0 - 20°C for 16 hours .Molecular Structure Analysis
The molecular formula of this compound is C16H25NO3 . It contains a total of 45 atoms; 25 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecular weight is 279.38 .Chemical Reactions Analysis
Carbamates, including this compound, can be formed from the reaction of chloroformates and amines . They can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 87-88°C . It is stored at room temperature .Applications De Recherche Scientifique
Antibacterial Agents
Benzyl carbamates, such as (3-benzyl-5-hydroxyphenyl)carbamates, have been studied for their potential as antibacterial agents. They exhibit potent inhibitory activity against Gram-positive bacteria, including sensitive and drug-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. These compounds are noted for their ineffectiveness against Gram-negative bacteria and share a mechanism of action similar to vancomycin, targeting the bacterial cell wall (Liang et al., 2020).
Organic Synthesis and Catalysis
Benzyl carbamates are used in organic synthesis, particularly in intramolecular hydrofunctionalization of allenes. For instance, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate was utilized in Au(I)-catalyzed reactions, demonstrating their versatility in forming various compounds including piperidine derivatives and oxygen heterocycles (Zhang et al., 2006).
Hydro-Lipophilic Properties
The hydro-lipophilic properties of fluorinated benzyl carbamates of 4-aminosalicylanilides have been investigated for their expected anticholinesterase and anti-inflammatory activity. These properties significantly influence the biological activity of compounds, and the study focused on understanding the correlations between the chemical structure and lipophilicity (Jankech et al., 2020).
Enzyme Inhibition
Several benzyl carbamates have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase and acetylcholine esterase enzymes. These carbamates have shown potent inhibition at low nanomolar levels, suggesting their potential in therapeutic applications, such as in the treatment of Alzheimer’s disease (Yılmaz et al., 2016).
Prodrug Development
Benzyl carbamates have been explored in the development of prodrugs for dopaminergic compounds. The study focused on protecting parent phenols against first-pass metabolism and found that N,N-disubstituted carbamates are stable and effective in this regard (Hansen et al., 1991).
Antitubercular Agents
Certain benzyl carbamates, specifically 3-benzyl-5-hydroxyphenyl carbamates, have shown significant inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds have been highlighted for their potential as new antitubercular agents with good in vitro and in vivo efficacy (Cheng et al., 2019).
Safety and Hazards
The safety information for Benzyl (8-hydroxyoctyl)carbamate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
A recent study examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents . The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds . This research could provide insights for future directions in the study and application of Benzyl (8-hydroxyoctyl)carbamate.
Mécanisme D'action
Mode of Action
It is known that carbamates, the class of compounds to which Benzyl (8-hydroxyoctyl)carbamate belongs, typically work by interacting with their targets and causing changes in their function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propriétés
IUPAC Name |
benzyl N-(8-hydroxyoctyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c18-13-9-4-2-1-3-8-12-17-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11,18H,1-4,8-9,12-14H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNSRDNJMLJVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134477-39-7 |
Source


|
| Record name | benzyl N-(8-hydroxyoctyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

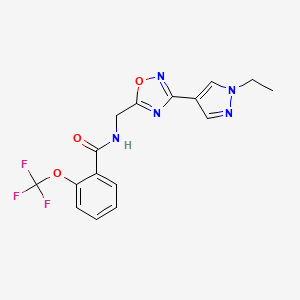
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2459066.png)
![2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2459067.png)
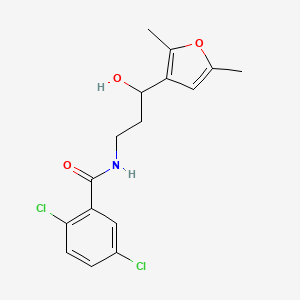
![N-[(5-bromothien-2-yl)sulfonyl]valine](/img/structure/B2459069.png)
![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2459072.png)
![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)


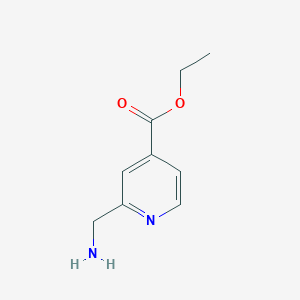
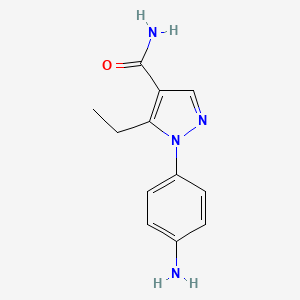
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)
![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)